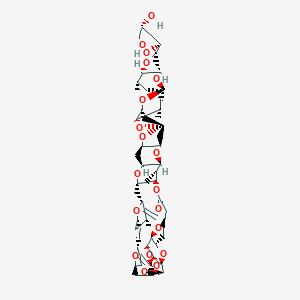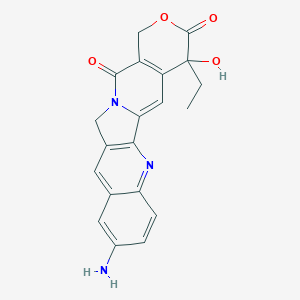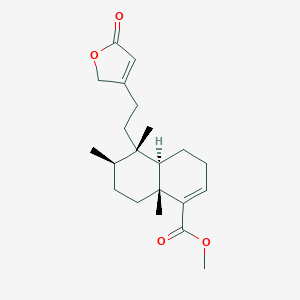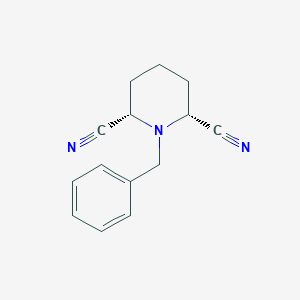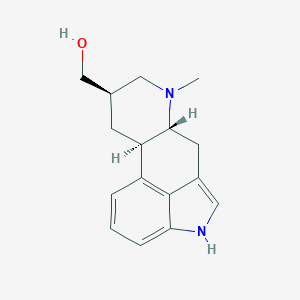
9,10-Dihydrolysergol
Overview
Description
9,10-Dihydrolysergol is a natural product found in Balansia henningsiana . It has a molecular formula of C16H20N2O and a molecular weight of 256.34 g/mol .
Molecular Structure Analysis
The IUPAC name for 9,10-Dihydrolysergol is [(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol . The compound has several computed descriptors, including InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .
Physical And Chemical Properties Analysis
9,10-Dihydrolysergol has a molecular weight of 256.34 g/mol . Other physical and chemical properties specific to 9,10-Dihydrolysergol were not found in the search results.
Scientific Research Applications
Application in Pharmacology
Summary of the Application
9,10-Dihydrolysergol has been used in the synthesis of cycloalkanecarboxylic esters derived from naturally occurring clavine alkaloids . These esters have been studied for their interaction with 5-HT2A receptors and alpha1-adrenoceptors .
Methods of Application
The cycloalkanecarboxylic esters were synthesized from 9,10-Dihydrolysergol and then tested for their interaction with the receptors .
Results or Outcomes
The study found that the cycloalkanecarboxylic esters derived from 9,10-Dihydrolysergol had a significant interaction with the 5-HT2A receptors and alpha1-adrenoceptors .
Application in Drug Synthesis
Summary of the Application
9,10-Dihydrolysergol has been used in the synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline , a drug used for the treatment of hyperprolactinaemic disorders and Parkinson’s disease .
Methods of Application
Ergocryptine was chosen as a starting material and synthesis was accomplished via two approaches, different in length and stereochemical outcome . A longer, indirect approach was realized through otherwise problematic oxidations of the 9,10-dihidrolysergol derivative, to the corresponding aldehyde and carboxylic acid .
Results or Outcomes
The synthesis resulted in four known impurities, qualified by European Pharmacopoeia (Ph. Eur.) as impurities A, B, C and D . These impurities are used as analytical standards in cabergoline manufacturing processes .
Application in Biochemical Research
Summary of the Application
9,10-Dihydrolysergol is used in biochemical research as a part of a collection of rare and unique chemicals . It is provided to early discovery researchers for various experimental purposes .
Methods of Application
The specific methods of application can vary widely depending on the nature of the research. It could be used in a variety of experimental setups, including in vitro studies, cell culture experiments, or animal models .
Results or Outcomes
The outcomes of these experiments can vary greatly depending on the specific research question being addressed. As such, it’s difficult to provide a comprehensive summary of the results or outcomes obtained .
Application in Analytical Chemistry
Summary of the Application
A method for the determination of 10α-methoxy-9,10-dihydrolysergol, a nicergoline metabolite, in human plasma has been developed using High-Performance Liquid Chromatography (HPLC) .
Methods of Application
The compound and ergometrine, used as an internal standard, were extracted from the plasma with chloroform and separated on a reversed-phase ODS column with a mobile phase of acetonitrile-0.1mol/L (pH5) ammonium acetate .
Results or Outcomes
The eluate was detected at 225nm. The method is described as simple, sensitive, and specific .
Application in Synthesis of Glycosides and Sugar Orthoesters
Summary of the Application
9,10-Dihydrolysergol has been used in the synthesis of glycosides and sugar orthoesters .
Results or Outcomes
Application in Potential Nootropic Research
Summary of the Application
There is a hypothesis that 9,10-dihydro-LSD, a derivative of 9,10-Dihydrolysergol, might have nootropic activity . This is based on the observation that hydergine, a pharmaceutical that consists of four analogs of ergot alkaloids, has all of its ergot alkaloids hydrogenated at the 9,10 positions and is purported to have a nootropic effect .
Methods of Application
The specific methods of application would involve the synthesis of 9,10-dihydro-LSD from LSD, and then testing its potential nootropic effects .
Results or Outcomes
While this is a hypothesis and has not been tested, it presents an interesting avenue for future research .
properties
IUPAC Name |
[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-4,7,10,13,15,17,19H,5-6,8-9H2,1H3/t10-,13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKTZIXVYHGAES-WDBKCZKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939343 | |
| Record name | (6-Methylergolin-8-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dihydrolysergol | |
CAS RN |
18051-16-6 | |
| Record name | Dihydroelymoclavine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018051166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6-Methylergolin-8-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-Dihydrolysergol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROELYMOCLAVINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I39LU14H83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



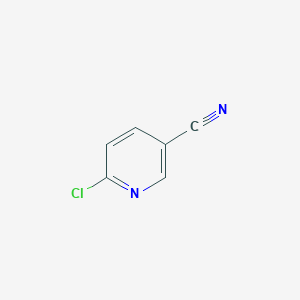
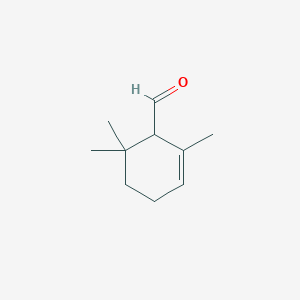
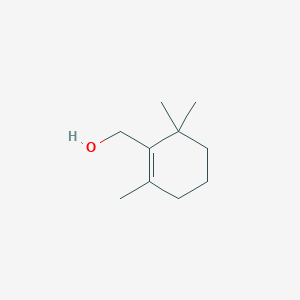
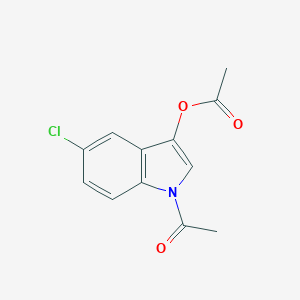
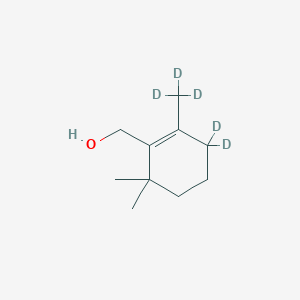
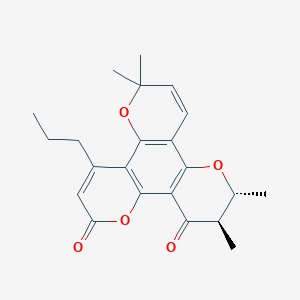
![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)
